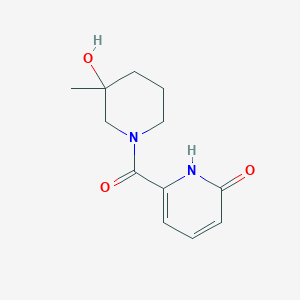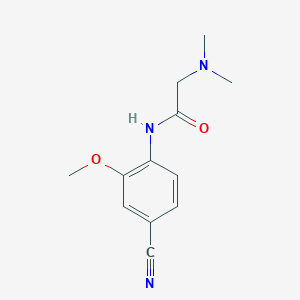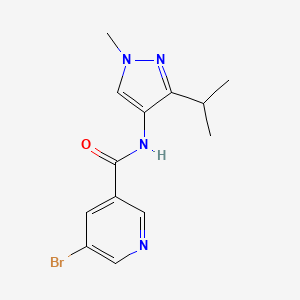
6-(3-Carbamoylpyrrolidin-1-yl)-5-chloropyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Carbamoylpyrrolidin-1-yl)-5-chloropyridine-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound is also known as CCPA and is a potent and selective A1 adenosine receptor agonist. In
作用機序
6-(3-Carbamoylpyrrolidin-1-yl)-5-chloropyridine-3-carboxylic acid is a potent and selective A1 adenosine receptor agonist. The A1 adenosine receptor is a G protein-coupled receptor that is widely distributed in the body and plays a crucial role in various physiological and pathological processes. Activation of the A1 adenosine receptor by CCPA leads to a decrease in cAMP levels, which results in various downstream effects, including the inhibition of neurotransmitter release, vasodilation, and cardioprotection.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that CCPA can inhibit the release of various neurotransmitters, including acetylcholine, noradrenaline, and dopamine. CCPA has also been shown to have vasodilatory effects, which can lead to a decrease in blood pressure. In vivo studies have shown that CCPA can protect the heart from ischemia-reperfusion injury and reduce the severity of asthma symptoms.
実験室実験の利点と制限
6-(3-Carbamoylpyrrolidin-1-yl)-5-chloropyridine-3-carboxylic acid has several advantages for lab experiments. It is a potent and selective A1 adenosine receptor agonist, which makes it an excellent tool for studying the role of the A1 adenosine receptor in various biological processes. CCPA is also relatively stable and can be easily synthesized in the lab. However, there are also some limitations to using CCPA in lab experiments. It has poor solubility in water, which can make it challenging to work with in aqueous solutions. CCPA can also have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 6-(3-Carbamoylpyrrolidin-1-yl)-5-chloropyridine-3-carboxylic acid. One direction is to explore the potential therapeutic applications of CCPA in various diseases, including asthma, ischemia, and inflammation. Another direction is to develop new drugs targeting the A1 adenosine receptor based on CCPA as a lead compound. Additionally, future research could focus on improving the solubility of CCPA in water and developing new analogs with improved potency and selectivity.
合成法
The synthesis of 6-(3-Carbamoylpyrrolidin-1-yl)-5-chloropyridine-3-carboxylic acid involves several steps. The first step is the preparation of 6-chloro-5-nitropyridin-3-ol by reacting 6-chloro-5-nitropyridin-3-ol with thionyl chloride. The resulting compound is then treated with sodium azide to form 6-azido-5-chloropyridin-3-ol. The final step involves the reaction of 6-azido-5-chloropyridin-3-ol with N-carbamoylpyrrolidine in the presence of copper(I) iodide to form this compound.
科学的研究の応用
6-(3-Carbamoylpyrrolidin-1-yl)-5-chloropyridine-3-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. In medicinal chemistry, CCPA has been shown to have potential therapeutic applications in the treatment of various diseases, including asthma, ischemia, and inflammation. In drug discovery, CCPA has been used as a lead compound in the development of new drugs targeting the A1 adenosine receptor. In biochemistry, CCPA has been used as a tool to study the role of the A1 adenosine receptor in various biological processes.
特性
IUPAC Name |
6-(3-carbamoylpyrrolidin-1-yl)-5-chloropyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O3/c12-8-3-7(11(17)18)4-14-10(8)15-2-1-6(5-15)9(13)16/h3-4,6H,1-2,5H2,(H2,13,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDZLULCAVQKTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)N)C2=C(C=C(C=N2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B6644941.png)

![(2S)-4-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxybutanoic acid](/img/structure/B6644952.png)
![2-[1-[(1-Methylimidazole-4-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6644963.png)
![2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid](/img/structure/B6644969.png)
![N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide](/img/structure/B6644983.png)
![3-[(2-Bromo-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644985.png)
![2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid](/img/structure/B6644995.png)

![N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-6-oxo-1H-pyridine-2-carboxamide](/img/structure/B6645007.png)


![6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid](/img/structure/B6645028.png)

